ASC-J9

概要

説明

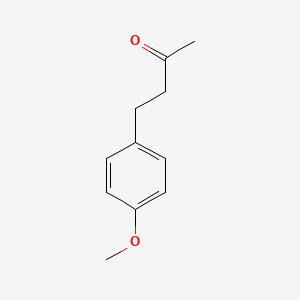

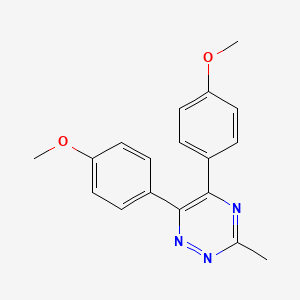

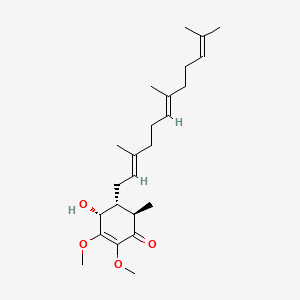

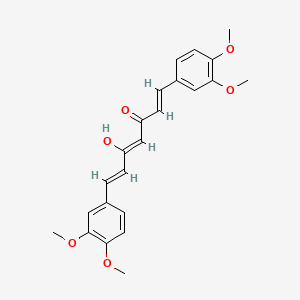

ジメトキシクルクミンは、ターメリックに含まれる天然化合物であるクルクミンの合成類似体です。 ジメトキシクルクミンは、芳香環にメトキシ基が存在することで、クルクミンと比較して代謝安定性が向上しています . この化合物は、抗炎症、抗酸化、抗癌などの潜在的な治療特性を持つことから注目を集めています .

2. 製法

合成経路と反応条件: ジメトキシクルクミンは、さまざまな合成経路によって合成することができます。 一般的な方法の1つは、バニリンとアセトンを塩基の存在下で縮合させた後、生成物をメチル化する方法です . 反応条件には、一般的に水酸化ナトリウムや水酸化カリウムなどの強塩基の使用が含まれ、メチル化工程は通常、ヨウ化メチルまたは硫酸ジメチルを用いて行われます .

工業的製造方法: ジメトキシクルクミンの工業的製造には、同様の合成経路が用いられますが、より大規模に行われます。 このプロセスは、再結晶やクロマトグラフィーなどの高度な精製技術を用いて、より高い収率と純度を得るように最適化されています . 合成プロセスのスケーラビリティにより、商業生産が可能となり、さまざまな業界で応用されています。

科学的研究の応用

作用機序

ジメトキシクルクミンの作用機序には、複数の分子標的と経路が関与しています。

酸化ストレス: ジメトキシクルクミンは、酸化ストレスを調節し、抗酸化酵素の活性を高めることで作用を発揮します.

炎症性経路: 核因子-κB(NF-κB)の活性化を阻害し、プロ炎症性サイトカインの産生を抑制します.

アポトーシス: ジメトキシクルクミンは、カスパーゼを活性化し、ミトコンドリアからのシトクロムcの放出を促進することにより、癌細胞のアポトーシスを誘導します.

シグナル伝達: ミトゲン活性化プロテインキナーゼ(MAPK)やホスホイノシチド3キナーゼ(PI3K)/Akt経路など、さまざまなシグナル伝達経路を調節します。

6. 類似の化合物との比較

ジメトキシクルクミンは、クルクミン類似体である以下の化合物と比較されます。

クルクミン: 生物活性がよく知られていますが、バイオアベイラビリティと代謝安定性が低いという欠点があります。

デメトキシクルクミン: メトキシ基を1つ欠いており、類似した生物活性を持っていますが、わずかに異なります。

ビスデメトキシクルクミン: メトキシ基を2つ欠いており、異なる化学的および生物学的特性を持っています。

テトラヒドロクルクミン: 安定性が向上し、異なる生物活性を持つ還元誘導体です。

ジメトキシクルクミンの独自性: ジメトキシクルクミンは、クルクミンと比較して、代謝安定性とバイオアベイラビリティが向上していることから際立っています。その独特の化学構造により、生物学的標的とよりよく相互作用することができるため、治療応用における有望な候補となっています。

生化学分析

Biochemical Properties

Dimethylcurcumin plays a significant role in biochemical reactions by interacting with various biomolecules. It primarily targets the androgen receptor (AR), promoting its degradation rather than merely inhibiting its activity . This interaction is crucial in reducing the proliferation of androgen-dependent cells, such as those found in prostate cancer . Additionally, dimethylcurcumin has been shown to interact with the glutamate-cysteine ligase catalytic subunit, leading to increased expression of activating transcription factor 3 (ATF3), which suppresses cancer cell proliferation and invasion .

Cellular Effects

Dimethylcurcumin exerts profound effects on various cell types and cellular processes. In prostate cancer cells, it significantly inhibits cell proliferation and invasion by degrading androgen receptors . This compound also influences cell signaling pathways, such as the ATF3-PTK2 signaling pathway, which is involved in tumor suppression . Furthermore, dimethylcurcumin affects gene expression by modulating the levels of specific transcription factors and enzymes, thereby altering cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of dimethylcurcumin involves its role as a selective androgen receptor degrader. Unlike traditional antiandrogens that block the receptor, dimethylcurcumin promotes the degradation of androgen receptors, particularly in prostate cells . This degradation is facilitated by binding interactions that target specific subpopulations of androgen receptors, leading to their breakdown and subsequent reduction in androgen-dependent cell growth . Additionally, dimethylcurcumin modulates apoptosis signals, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethylcurcumin have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term efficacy. For instance, the half maximum inhibitory concentrations (IC50) of dimethylcurcumin increase with cell confluency, indicating that its effectiveness may vary depending on the cellular environment . Long-term studies have demonstrated that dimethylcurcumin maintains its AR degradation activity over extended periods, making it a promising candidate for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of dimethylcurcumin vary with different dosages in animal models. In studies involving nude mice with xenografted prostate cancer cells, dimethylcurcumin significantly decreased the development of metastatic tumors at a dosage of 75 mg/kg, administered intraperitoneally three times per week for three weeks . Higher doses have been associated with increased efficacy, but potential toxic or adverse effects at very high doses have not been extensively documented .

Metabolic Pathways

Dimethylcurcumin is involved in several metabolic pathways, primarily through its interaction with androgen receptors and other enzymes. It modulates the expression of glutamate-cysteine ligase catalytic subunit, which plays a role in cellular antioxidant defense . This interaction leads to changes in metabolic flux and metabolite levels, contributing to its anticancer properties . Additionally, dimethylcurcumin’s lipophilic nature enhances its bioavailability and systemic distribution .

Transport and Distribution

Within cells and tissues, dimethylcurcumin is transported and distributed through interactions with specific transporters and binding proteins. Its lipophilic properties facilitate its accumulation in lipid-rich environments, enhancing its therapeutic efficacy . Encapsulation in nanoparticles has been explored to improve its targeted delivery and reduce systemic side effects . These strategies have shown promise in enhancing the anticancer activity of dimethylcurcumin by ensuring its efficient distribution to target cells .

Subcellular Localization

Dimethylcurcumin’s subcellular localization is critical for its activity and function. It predominantly localizes to the cytoplasm, where it interacts with androgen receptors and other target proteins . Post-translational modifications and targeting signals direct dimethylcurcumin to specific cellular compartments, ensuring its effective engagement with target biomolecules . This precise localization is essential for its role in degrading androgen receptors and modulating cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: Dimethoxycurcumin can be synthesized through various synthetic routes. One common method involves the condensation of vanillin with acetone in the presence of a base, followed by methylation of the resulting product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the methylation step is often carried out using methyl iodide or dimethyl sulfate .

Industrial Production Methods: Industrial production of dimethoxycurcumin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography . The scalability of the synthesis process makes it feasible for commercial production and application in various industries.

化学反応の分析

反応の種類: ジメトキシクルクミンは、以下の化学反応をいくつか起こします。

酸化: ジメトキシクルクミンは酸化されて、さまざまな酸化生成物を生成することができます。これらは、異なる生物活性を持つ場合があります.

還元: ジメトキシクルクミンの還元は、テトラヒドロ誘導体の生成につながることがあります。これは、異なる化学的および生物学的特性を持っています.

置換: 芳香環上のメトキシ基は、他の官能基と置換することができ、さまざまな誘導体が生成されます。これらの誘導体は、活性が増強されている可能性があります.

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、ジメトキシクルクミンのさまざまな酸化誘導体、還元誘導体、置換誘導体などがあり、それぞれ固有の化学的および生物学的特性を持っています .

類似化合物との比較

Dimethoxycurcumin is compared with other curcumin analogues such as:

Curcumin: The parent compound with well-documented biological activities but limited by poor bioavailability and metabolic stability.

Demethoxycurcumin: Lacks one methoxy group and exhibits similar but slightly different biological activities.

Bisdemethoxycurcumin: Lacks both methoxy groups and has distinct chemical and biological properties.

Tetrahydrocurcumin: A reduced derivative with enhanced stability and different biological activities.

Uniqueness of Dimethoxycurcumin: Dimethoxycurcumin stands out due to its enhanced metabolic stability and bioavailability compared to curcumin. Its unique chemical structure allows for better interaction with biological targets, making it a promising candidate for therapeutic applications.

特性

IUPAC Name |

1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUKFHHNQMKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ASC-J9 and how does it exert its effects?

A1: this compound primarily targets the androgen receptor (AR) [, , , , , , , , , , , , , ]. Unlike traditional anti-androgens that compete with androgens for AR binding, this compound enhances AR degradation [, , ]. This leads to the downregulation of AR signaling pathways, impacting various downstream processes involved in prostate cancer, BPH, and other AR-related diseases [, , , , , , , , , , , , , ].

Q2: How does this compound's mechanism of action differ from that of traditional anti-androgens like Casodex or MDV3100?

A2: Unlike Casodex or MDV3100, which antagonize AR by competing with androgens, this compound enhances AR degradation, leading to a more profound suppression of AR signaling [, ]. Studies have shown that Casodex and MDV3100 can actually promote prostate cancer metastasis through alternative pathways, whereas this compound demonstrates anti-metastatic properties [, , ].

Q3: What are the downstream effects of this compound mediated AR degradation?

A3: this compound's action on AR leads to a cascade of downstream effects, including:

- Inhibition of prostate cancer cell growth and metastasis [, , , , , , ]

- Suppression of prostate stromal cell growth in BPH [, ]

- Reduction of bladder cancer progression []

- Modulation of inflammatory responses in various diseases [, , , , , ]

- Accelerated cutaneous wound healing []

- Enhanced T-cell reconstitution and bone marrow transplant grafting efficacy []

Q4: What is the molecular formula, weight, and spectroscopic data of this compound?

A4: this compound (Dimethylcurcumin) has the following characteristics:

Q5: Is there information available on the material compatibility and stability of this compound under various conditions?

A5: While the provided research focuses on the biological effects of this compound, limited information is available regarding its material compatibility and stability under various conditions beyond its solubility in different solvents for experimental use [, , ]. Further research is needed to explore these aspects.

Q6: Does this compound possess any catalytic properties or have applications in catalysis?

A6: The provided research primarily focuses on the biological activities and therapeutic potential of this compound. There is no mention of catalytic properties or applications in the context of these studies.

Q7: Has computational chemistry been used to study this compound?

A7: The provided research focuses mainly on in vitro and in vivo studies. While it mentions the synthesis and structure-activity relationships of this compound and its analogues, it doesn't delve into specific computational chemistry studies or QSAR models [, ].

Q8: What is known about the stability and formulation strategies for this compound?

A8: While the provided research doesn't specifically address the stability of this compound under various conditions, it highlights the compound's poor bioavailability when administered alone []. Research suggests that consuming curcuminoids as part of a turmeric matrix, such as in fresh or powdered turmeric, significantly enhances bioavailability compared to isolated curcumin powder []. This suggests that the natural matrix and co-presence of other turmeric compounds might offer stabilizing and bioavailability-enhancing effects.

Q9: Are there any specific formulation strategies being explored to improve this compound's stability, solubility, or bioavailability?

A9: Although the research doesn't mention specific formulation strategies for this compound, one study describes the synthesis of ethylene-carbonate-linked L-valine derivatives of 4,4-Dimethylcurcumin to improve its solubility and potentially enhance cellular uptake and anticancer activity []. This approach might be applicable to this compound as well. Another study used an electrospun scaffold loaded with this compound for wound healing, suggesting a potential delivery system for localized application [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。